molecular formula C12H18ClN B2926187 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1394042-86-4

2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B2926187
CAS No.: 1394042-86-4
M. Wt: 211.73
InChI Key: KZLWGKCJODLEKB-UHFFFAOYSA-N
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Description

This compound is likely to be an organic compound containing a tetrahydroquinoline backbone with a propan-2-yl (or isopropyl) group attached to the 2-position of the tetrahydroquinoline . Tetrahydroquinoline is a type of quinoline, which is a class of organic compounds that are widely studied and have various applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely include a tetrahydroquinoline ring system with a propan-2-yl group attached. The exact structure would depend on the specific positions of these groups within the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as oxidation, reduction, and various types of substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

Researchers have developed methods for synthesizing derivatives of tetrahydroquinoline, focusing on their potential biological activities. For instance, a study synthesized new propan-2-ol derivatives of the tetrahydroisoquinoline series, showing moderate adrenergic blocking and sympatholytic activities (Aghekyan et al., 2017). Another research explored the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, yielding various derivatives with potential for further biological evaluation (Bacchi et al., 2005).

Anticancer Research

A significant application is in anticancer research, where substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their anticancer activity. One study focused on the synthesis of these compounds and their cytotoxicity against breast cancer cell lines, highlighting the potential of tetrahydroquinoline derivatives as anticancer agents (Redda et al., 2010).

Chemical Synthesis Advances

Research into the chemical synthesis of tetrahydroquinoline derivatives reveals advances in methodology, including the use of indium chloride-catalyzed domino reactions and palladium-catalyzed processes for efficient synthesis. These methods enable the creation of new derivatives with potential applications in pharmaceuticals and materials science (Zhang & Li, 2002).

Pharmacological Properties

The pharmacological properties of tetrahydroquinoline derivatives have been a focus of study, including their antibacterial activities and sympatholytic actions. These studies contribute to a deeper understanding of the potential therapeutic uses of these compounds (Chu et al., 1991).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many quinoline derivatives are used in medicinal chemistry and their mechanisms of action often involve interactions with biological targets such as enzymes or receptors .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it shows promise in areas such as medicinal chemistry, further studies could be conducted to optimize its properties and evaluate its efficacy and safety .

Properties

IUPAC Name

2-propan-2-yl-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9(2)11-8-7-10-5-3-4-6-12(10)13-11;/h3-6,9,11,13H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLWGKCJODLEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2=CC=CC=C2N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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